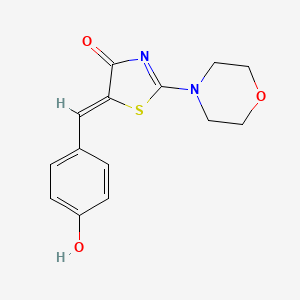

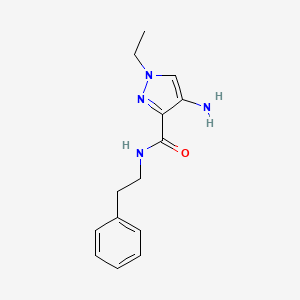

2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PIP5K1C inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound has been found to have significant effects on various biochemical and physiological processes, making it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Antitumor Activity

Quinazolinone derivatives, including structures analogous to 2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone, have been synthesized and tested for their antitumor activities. For instance, derivatives with dithiocarbamate side chains exhibited significant in vitro antitumor activity against human myelogenous leukemia K562 cells, with some compounds demonstrating inhibitory activities with IC(50) values as low as 0.5 microM (Cao et al., 2005). Furthermore, 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones were prepared and evaluated for their antitumor activity, showing promising results (Abdel-Jalil et al., 2005).

Serotonin Receptor Ligands

New derivatives of the compound have been synthesized and evaluated as ligands for serotonin receptors, notably 5-HT7 and 5-HT1A. These studies aimed to elucidate structural modifications affecting binding affinity, with some derivatives displaying high affinity and acting as dual ligands for these receptors, indicating potential applications in neurological research (Intagliata et al., 2017).

Anti-Inflammatory and Analgesic Properties

Novel derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. Research has shown that incorporating diverse N and O heterocyclic moieties can yield compounds with promising activity in these areas, highlighting their potential for the development of new therapeutic agents (Mohamed et al., 2009).

Anticonvulsive and Antihypoxic Agents

Certain 4-phenoxy-2-(1-piperazinyl)quinazolines exhibit potent anticonvulsive activity comparable to established drugs like carbamazepine or phenytoin, with some being highlighted as promising candidates for antiepileptic drugs due to their potent activity and minimal side effects (Hori et al., 1990).

Stability Under Stress Conditions

The stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a closely related compound, has been studied under various stressful conditions. It was found to be stable to UV radiation, high temperatures, and oxidants, though it showed instability to hydrolysis in an alkaline medium. This research contributes to the understanding of the compound's chemical stability, which is crucial for its potential pharmaceutical applications (Gendugov et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c23-17-8-4-7-16-15(17)13-19-18(20-16)22-11-9-21(10-12-22)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQJNNBTONKOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5575362.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5575363.png)

![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)

![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5575397.png)

![4-[(cycloheptylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5575402.png)

![5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5575421.png)

![4-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B5575423.png)